molecular formula C11H11F2N3O3S2 B6577937 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide CAS No. 1172716-23-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide

Numéro de catalogue: B6577937
Numéro CAS: 1172716-23-2
Poids moléculaire: 335.4 g/mol
Clé InChI: RJRYBOQIZADROJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is a synthetic small molecule characterized by a benzothiazole core substituted with fluorine atoms at positions 4 and 5. The acetamide moiety at the 2-position of the benzothiazole is further functionalized with an N-methylmethanesulfonamido group. This structural configuration confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Propriétés

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O3S2/c1-16(21(2,18)19)5-9(17)14-11-15-10-7(13)3-6(12)4-8(10)20-11/h3-4H,5H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRYBOQIZADROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(C=C(C=C2S1)F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups Biological Activity (if reported)
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide - 4,6-Difluoro benzothiazole
- N-Methylmethanesulfonamido acetamide
C₁₁H₁₂F₂N₃O₃S₂ 348.35 Benzothiazole, sulfonamide, acetamide Not explicitly reported in evidence
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)acetamide - 4,6-Difluoro benzothiazole
- Simple acetamide
C₉H₆F₂N₂OS 228.22 Benzothiazole, acetamide Not reported
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide - 4,6-Difluoro benzothiazole
- 4-(Ethylsulfanyl)phenyl acetamide
C₁₅H₁₂F₂N₂OS₂ 338.39 Benzothiazole, thioether, acetamide Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide - 6-Trifluoromethyl benzothiazole
- 3-Methoxyphenyl acetamide
C₁₆H₁₂F₃N₂O₂S 362.34 Benzothiazole, trifluoromethyl, methoxy, acetamide Not reported

Key Comparative Insights

Substituent Effects on Polarity and Solubility: The target compound’s sulfonamido group enhances polarity compared to the thioether in ’s derivative or the methoxy group in ’s analogs. This may improve aqueous solubility, critical for bioavailability in drug development . The difluoro substitution on the benzothiazole core contrasts with the trifluoromethyl group in ’s compounds.

Structural Analogues in Medicinal Chemistry: Pyridazinone derivatives () with acetamide substituents, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, demonstrate FPR2 agonist activity. Though structurally distinct from benzothiazoles, this highlights the role of acetamide moieties in modulating receptor interactions . The absence of a methylsulfonamido group in simpler benzothiazoles (e.g., ) suggests the target compound may exhibit unique pharmacokinetic or target-binding profiles due to increased hydrogen-bonding capacity .

Synthetic Considerations :

  • The synthesis of N-methylmethanesulfonamido-functionalized derivatives likely requires sulfonylation steps distinct from the thioether or methoxy-substituted analogs. ’s methodology for azolyl pyrimidine acetamides may offer parallels for coupling reactions .

Research Findings and Data Gaps

  • Physicochemical Data : While molar masses and formulas are calculable, experimental data on solubility, logP, or stability for the target compound are absent in the provided evidence.
  • Biological Activity: No direct evidence links the target compound to specific biological targets. Comparative studies with FPR agonists () or antimicrobial azolyl pyrimidines () could inform hypothesis-driven research .
  • Crystallographic Validation: The use of SHELX programs () is noted for small-molecule refinement, suggesting that structural validation of the target compound may leverage these tools .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.